

# Technical Support Center: TMAH Etching with Dissolved Silicon

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## Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Tetramethylammonium Hydroxide** (TMAH) etching with the addition of dissolved silicon.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of dissolving silicon in a TMAH etching solution?

A1: Dissolving silicon in a TMAH solution is primarily done to suppress the etching of aluminum.<sup>[1][2]</sup> This is crucial in MEMS fabrication where aluminum is often used as a metallization layer and needs to be protected during the silicon etching process. The dissolved silicon, in the form of silicate ions, helps to passivate the aluminum surface, significantly reducing its etch rate.<sup>[1]</sup>

Q2: How does dissolved silicon affect the silicon etch rate?

A2: The addition of dissolved silicon generally leads to a decrease in the silicon etch rate. For instance, in a 25 wt% TMAH solution, a reduction in the silicon etch rate of approximately 20% has been observed in silicon-doped solutions.<sup>[1]</sup> This is attributed to a decrease in the concentration of hydroxide ions, which are the primary etchant species for silicon.<sup>[1]</sup>

Q3: What is the impact of dissolved silicon on surface roughness and hillock formation?

A3: High concentrations of dissolved silicon in TMAH can lead to increased surface roughness and the formation of hillocks.[1][3] This is thought to be because the reaction products do not dissolve into the etching solution sufficiently fast, leading to residue formation on the silicon surface.[1] The reduction in the etch rate ratio of different crystal planes due to dissolved silicon can also contribute to hillock formation.[1][3]

Q4: Can adding other substances to a TMAH solution with dissolved silicon improve etching characteristics?

A4: Yes, additives can be used to modify the etching behavior. For example, adding an oxidizing agent like ammonium persulfate ( $(\text{NH}_4)_2\text{S}_2\text{O}_8$ ) to a TMAH solution containing dissolved silicon has been shown to achieve a high silicon etching rate while completely suppressing the aluminum etch rate and resulting in a smooth silicon surface.[2] Isopropyl alcohol (IPA) has also been used to reduce undercutting and improve surface smoothness.[1][4][5]

## Troubleshooting Guide

Issue	Possible Causes	Recommended Actions
High Aluminum Etch Rate	Insufficient dissolved silicon concentration.	Increase the concentration of dissolved silicon in the TMAH solution. For a 5 wt% TMAH solution, a concentration of 1.4 wt% or above is recommended. For 10 wt% TMAH, a concentration greater than 3.2 wt% is suggested.[2]
Incorrect solution preparation.	Ensure the silicon is fully dissolved before commencing the etching process. Heating the solution and stirring can aid dissolution.[1]	
Increased Surface Roughness / Hillock Formation	High concentration of dissolved silicon.	While necessary for aluminum protection, excessive dissolved silicon can increase roughness. Consider using additives like ammonium persulfate to improve surface finish.[2]
Low TMAH concentration.	Etching in lower concentrations of TMAH (e.g., below 15 wt%) can lead to the formation of pyramidal hillocks. [6][7] Using a higher concentration (above 22 wt%) can result in smoother surfaces.[6][8]	
Contamination in the etching solution.	Ensure high-purity chemicals and deionized water are used. Filter the solution if necessary.	
Low Silicon Etch Rate	High concentration of dissolved silicon.	The presence of dissolved silicon naturally reduces the

silicon etch rate.[1] If a higher etch rate is required, consider adding an oxidizing agent like ammonium persulfate, which can increase the silicon etch rate.[2]

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High TMAH concentration.	The silicon etch rate generally decreases with increasing TMAH concentration.[6][8][9] A lower TMAH concentration can be used if aluminum passivation is not a concern or if other passivation methods are employed.
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Low etching temperature.	The silicon etch rate is highly dependent on temperature. Increasing the temperature (e.g., to 85°C or 90°C) will increase the etch rate.[6][7][8]
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## Data Presentation

Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in TMAH Solutions at 85°C

TMAH Concentration (wt%)	Dissolved Silicon (wt%)	Additive	Aluminum Etch Rate (nm/min)	Reference
5	0	0.5 wt% $(\text{NH}_4)_2\text{S}_2\text{O}_8$	~850	<a href="#">[2]</a>
5	> 1.4	0.5 wt% $(\text{NH}_4)_2\text{S}_2\text{O}_8$	0	<a href="#">[2]</a>
10	0	1.2-2.0 wt% $(\text{NH}_4)_2\text{S}_2\text{O}_8$	68	<a href="#">[2]</a>
10	> 3.2	1.2-2.0 wt% $(\text{NH}_4)_2\text{S}_2\text{O}_8$	0	<a href="#">[2]</a>
25	0	None	High	<a href="#">[1]</a>
25	> 120 g/L (~12 wt%)	None	< 10	<a href="#">[1]</a>

Table 2: Effect of Dissolved Silicon on Si(100) Etch Rate

TMAH Concentration (wt%)	Dissolved Silicon	Temperature (°C)	Si(100) Etch Rate (μm/min)	Reference
25	Undoped	90	~1.0	[6]
25	Saturated	90	~0.8 (20% reduction)	[1]
5	1.6 wt%	85	~0.4 (without additive)	[2]
5	1.6 wt%	85	0.9 - 1.0 (with 0.4-0.7 wt% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub> )	[2]
10	3.2 wt%	85	~0.4 (without additive)	[2]
10	3.2 wt%	85	0.85 - 0.9 (with 1.2-2.0 wt% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub> )	[2]

## Experimental Protocols

### Protocol 1: Preparation of TMAH Solution with Dissolved Silicon

- Materials:
  - TMAH solution (e.g., 25 wt%)
  - Deionized (DI) water
  - Silicon wafers or silicon powder
  - Heated magnetic stirrer
  - Glass beaker
- Procedure:

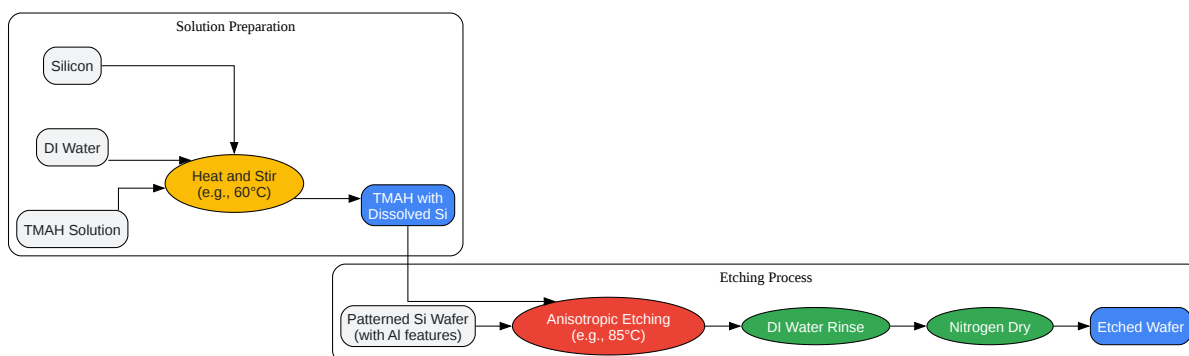
1. If a lower concentration of TMAH is required, dilute the stock solution with DI water to the desired concentration.
2. Heat the TMAH solution to approximately 60°C in a glass beaker on a heated magnetic stirrer.[\[1\]](#)
3. Gradually add the desired amount of silicon (either pieces of a silicon wafer or powder) to the heated TMAH solution while stirring.[\[1\]](#)[\[2\]](#)
4. Continue stirring the solution at 60°C until the silicon is completely dissolved. This may take several hours to a day depending on the amount of silicon being dissolved.[\[1\]](#)
5. Once the silicon is dissolved, the solution is ready for use at the desired etching temperature.

#### Protocol 2: Anisotropic Silicon Etching with Aluminum Passivation

- Materials:
  - Silicon wafer with patterned mask (e.g., SiO<sub>2</sub>) and exposed aluminum features.
  - Prepared TMAH solution with dissolved silicon.
  - Constant temperature water bath or hot plate.
  - Beakers for etching and rinsing.
  - DI water.
  - Nitrogen gun for drying.
- Procedure:
  1. Pre-heat the TMAH solution with dissolved silicon to the desired etching temperature (e.g., 85°C) in a constant temperature bath.[\[2\]](#)
  2. Immerse the silicon wafer in the heated TMAH solution. Gentle agitation can be used to improve etch uniformity.[\[10\]](#)

3. Etch for the required duration to achieve the desired etch depth. Monitor the process as needed.
4. After etching, transfer the wafer to a beaker of DI water to rinse off the etchant. A multi-stage rinse is recommended for thorough cleaning.[10]
5. Dry the wafer using a nitrogen gun.[10]

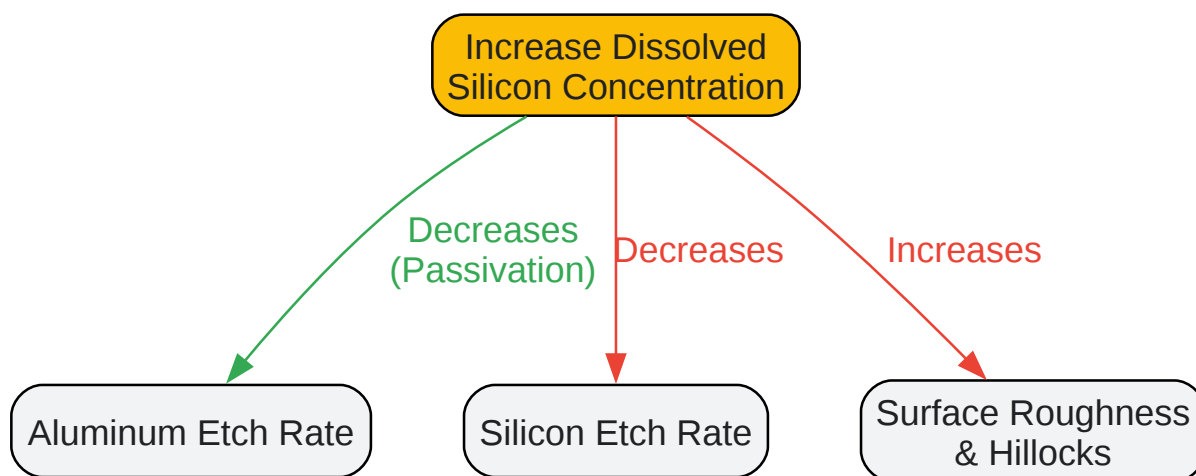
## Visualizations



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Caption: Workflow for TMAH etching with dissolved silicon.





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Caption: Effect of dissolved silicon on TMAH etching.

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